2-(2-chlorophenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acetamide
Description
This compound features a 2-chlorophenyl group attached to an acetamide core, with an N-substituted 3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl chain. The hydroxyl and amide groups enable hydrogen bonding, while the chlorophenyl and pyrrole moieties contribute to aromatic interactions.
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2/c1-19-10-4-7-14(19)15(20)8-9-18-16(21)11-12-5-2-3-6-13(12)17/h2-7,10,15,20H,8-9,11H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRPBOPSJBFPLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNC(=O)CC2=CC=CC=C2Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-chlorophenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acetamide, with the molecular formula and a molecular weight of 306.79 g/mol, is a compound of significant interest in medicinal chemistry. Its structural components suggest potential biological activities, particularly in neuroprotection and anti-inflammatory responses. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, potentially modulating the production of pro-inflammatory cytokines.
- Receptor Interaction : It is hypothesized to bind to cellular receptors that influence signal transduction pathways related to inflammation and neuroprotection.
- Gene Expression Modulation : The compound might affect gene expression related to cell survival and apoptosis, contributing to its protective effects against neuroinflammation.
In Vitro Studies
Recent studies have demonstrated that derivatives of this compound exhibit anti-inflammatory properties. For instance, it has been shown to significantly reduce nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells, which are critical in neuroinflammatory responses. This suggests that the compound could serve as a neuroprotective agent by mitigating microglial activation and the subsequent inflammatory cascade .
In Vivo Studies
In vivo experiments have indicated that treatment with this compound can lead to decreased levels of pro-inflammatory markers in models of neurotoxicity, such as those induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). These studies highlight its potential in protecting dopaminergic neurons from degeneration associated with conditions like Parkinson's disease .
Data Table: Biological Activity Summary
| Study Type | Findings | Reference |
|---|---|---|
| In Vitro | Reduced NO production in LPS-stimulated microglia. | |
| In Vivo | Decreased pro-inflammatory markers in MPTP models. | |
| Mechanism | Inhibition of NF-κB signaling pathway. |
Case Study 1: Neuroprotective Effects
A study investigated the effects of this compound on primary microglial cultures. Results showed that treatment significantly reduced the release of pro-inflammatory cytokines and inhibited iNOS and COX-2 expression. This indicates a robust anti-inflammatory response that could be beneficial in neurodegenerative diseases characterized by chronic inflammation .
Case Study 2: Behavioral Improvement in Animal Models
In another study involving MPTP-induced neurotoxicity in mice, prophylactic administration of the compound resulted in improved behavioral outcomes and protection of dopaminergic neurons. The study concluded that the compound's ability to modulate inflammatory responses could translate into significant therapeutic benefits for conditions like Parkinson's disease .
Comparison with Similar Compounds
Structural Analogues with Varied Aromatic and Heterocyclic Substituents
A. Chlorophenyl Acetamides with Thiadiazole or Pyrazole Groups
- 3d (2-(2-Chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide) : Features a thiadiazole ring instead of the pyrrole-hydroxypropyl chain. The mercapto (-SH) group enhances acidity (IR peak at 3147 cm⁻¹ for S-H stretch) and may influence reactivity. Melting point: 212–216°C, yield: 82% .
- 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide : Contains a dichlorophenyl group and a pyrazolyl substituent. The crystal structure reveals three conformers with dihedral angles (54.8°–77.5°) between aromatic rings, impacting molecular packing. Melting point: 200–202°C (473–475 K) .
B. Pyrrole-Containing Analogs
- 2-(4-Chlorophenoxy)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methylpropanamide: Replaces the acetamide with a propanamide and introduces a phenoxy group. Structural similarity suggests comparable hydrogen-bonding capacity, though solubility may differ due to the bulkier phenoxy substituent .
- 2,2,2-Trifluoro-N-(1-(1-methyl-1H-pyrrol-2-yl)-1-oxo-3-phenylpropan-2-yl)acetamide : Shares the 1-methylpyrrole group but includes a trifluoroacetamide moiety. Optical activity ([α]D = –53°) indicates stereochemical complexity absent in the main compound .
C. Herbicidal Chloroacetamides
- Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) : A widely used herbicide with a methoxymethyl group and diethylphenyl substituent. Structural differences (lack of hydroxyl/pyrrole) correlate with its role as a lipid biosynthesis inhibitor .
- Dimethenamid (2-Chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide) : Incorporates a thienyl group, enhancing soil mobility. Its herbicidal efficacy contrasts with the untested bioactivity of the main compound .
Physicochemical Properties
Computational and Theoretical Insights
- CPA (2-((5-((2-Chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide): DFT studies reveal HOMO-LUMO gaps (~4.5 eV) and MESP maps indicating nucleophilic/electrophilic sites. Such analyses are absent for the main compound but could predict reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
